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Abstract
The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer

resistance protein (BCRP), is a critical mediator of multidrug resistance in both cancer cells and

parasites.[1][2][3] By actively extruding a wide range of xenobiotics, ABCG2 reduces the

intracellular concentration and efficacy of therapeutic agents.[4][5] The anthelmintic drug

triclabendazole (TCBZ) and its primary active metabolite, triclabendazole sulfoxide
(TCBZSO), have been identified as potent inhibitors of this transporter.[1][6] This technical

guide provides a comprehensive overview of the inhibitory action of triclabendazole sulfoxide
on ABCG2/BCRP transporters, summarizing key quantitative data, detailing experimental

protocols, and visualizing the underlying mechanisms and workflows. This information is crucial

for understanding drug resistance in parasites and for the development of strategies to

overcome it.

Introduction to ABCG2/BCRP and Triclabendazole
ABCG2/BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to

transport a diverse array of substrates out of cells.[7][8] This efflux mechanism plays a

significant role in the pharmacokinetics of many drugs, affecting their absorption, distribution,
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and excretion.[2][4] In parasites, the overexpression of ABC transporters is a recognized

mechanism of resistance to anthelmintic drugs.[3][9]

Triclabendazole is a halogenated benzimidazole derivative and the drug of choice for treating

fascioliasis (liver fluke infections) in both livestock and humans.[1] Following administration,

triclabendazole is rapidly metabolized in the host to its active sulfoxide (TCBZSO) and sulfone

(TCBZSO₂) metabolites.[1] While its primary anthelmintic action involves binding to parasite β-

tubulin and disrupting microtubule formation, recent evidence has highlighted a secondary role

for its metabolites as inhibitors of ABCG2 transporters.[1][10]
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Metabolic activation of Triclabendazole.

Quantitative Data on ABCG2 Inhibition
The inhibitory effects of triclabendazole sulfoxide and its related metabolites on ABCG2 have

been quantified through various in vitro and in vivo studies. The data presented below is

primarily derived from the key research conducted by Barrera et al. (2012).[1]
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Table 1: In Vitro Inhibition of Mitoxantrone Accumulation
by TCBZSO and TCBZSO₂
Mitoxantrone is a known fluorescent substrate of ABCG2. Inhibition of the transporter leads to

increased intracellular accumulation of mitoxantrone, which can be quantified. The following

table summarizes the inhibitory potency of TCBZSO and TCBZSO₂ in Madin-Darby canine

kidney (MDCK-II) cells engineered to express either murine (Abcg2) or human (ABCG2)

transporters.[1]

Compound Transporter
Concentration
Range (µM)

Inhibitory
Potency (%)

Strongest
Inhibition
Concentration
(µM)

TCBZSO Murine Abcg2 5 - 25 40 - 55 25 µM (40%)

TCBZSO Human ABCG2 5 - 25 40 - 55 10 µM (55%)

TCBZSO₂ Murine Abcg2 5 - 25 40 - 55 25 µM (55%)

TCBZSO₂ Human ABCG2 5 - 25 40 - 55 5 µM (55%)

Data sourced

from Barrera et

al. (2012).[1]

Table 2: Inhibition of Transepithelial Transport of ABCG2
Substrates
This table shows the effect of TCBZSO and TCBZSO₂ on the transport of the antibacterial

agents nitrofurantoin and danofloxacin across cell monolayers. A reduction in transport

indicates inhibition of ABCG2.
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Compound (at 15
µM)

Substrate Transporter Inhibition Level

TCBZSO / TCBZSO₂ Nitrofurantoin Murine Abcg2 Moderate

TCBZSO / TCBZSO₂ Nitrofurantoin Human ABCG2 Complete

TCBZSO / TCBZSO₂ Danofloxacin Murine Abcg2 Moderate

TCBZSO / TCBZSO₂ Danofloxacin Human ABCG2 Complete

Data sourced from

Barrera et al. (2012).

[1]

Table 3: In Vivo Effects of TCBZSO Administration in
Mice
These experiments demonstrate the physiological impact of ABCG2 inhibition by TCBZSO.

Effect Measured ABCG2 Substrate
Outcome of TCBZSO Co-
administration

Secretion into Milk Nitrofurantoin Inhibited by more than 2-fold

Plasma Levels Sulfasalazine
Increased by more than 1.5-

fold

Data sourced from Barrera et

al. (2012).[6]

Mechanism of ABCG2/BCRP Inhibition
Triclabendazole sulfoxide acts as a direct inhibitor of the ABCG2 transporter.[1] By binding to

the transporter protein, it competitively or non-competitively prevents the binding and

subsequent efflux of substrate molecules.[5] This inhibition leads to an increased intracellular

concentration of co-administered drugs that are ABCG2 substrates, potentially overcoming

parasite resistance or altering the drug's pharmacokinetic profile.[1][2]
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Inhibition of ABCG2-mediated drug efflux by TCBZSO.

Key Experimental Protocols
The following protocols are based on the methodologies described by Barrera et al. (2012).[1]

Mitoxantrone Accumulation Assay
This assay is used to measure the inhibitory effect of a compound on ABCG2 function by

quantifying the intracellular accumulation of a fluorescent substrate.

Cell Lines:
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Parental MDCK-II cells (control, low ABCG2 expression).

MDCK-II cells transduced with and overexpressing murine Abcg2.

MDCK-II cells transduced with and overexpressing human ABCG2.

Reagents:

Mitoxantrone (10 µM working solution).

Triclabendazole Sulfoxide (TCBZSO) and Sulfone (TCBZSO₂) at various concentrations

(e.g., 0.01 to 25 µM).

Ko143 (1 µM), a known potent ABCG2 inhibitor (positive control).

Opti-MEM medium.

Protocol:

Seed cells in appropriate culture plates and grow to confluence.

Pre-incubate cells with different concentrations of TCBZSO, TCBZSO₂, or Ko143 for a

specified time (e.g., 10 minutes).

Add mitoxantrone (10 µM) to the medium and incubate for a defined period (e.g., 1 hour)

at 37°C.

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular

mitoxantrone.

Lyse the cells to release intracellular contents.

Measure the intracellular mitoxantrone fluorescence using a fluorometer or flow cytometer.

Calculate the inhibitory potency relative to the control (no inhibitor) and the positive control

(Ko143).[4]
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Workflow for the Mitoxantrone Accumulation Assay.

ATPase Assay
This biochemical assay measures the rate of ATP hydrolysis by ABCG2, which is coupled to

substrate transport. Inhibitors can modulate this activity.

Materials:

Membrane vesicles enriched with human ABCG2.
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TCBZ, TCBZSO, and TCBZSO₂ at various concentrations (e.g., >1 µM).

ATP.

Reagents for colorimetric detection of inorganic phosphate (Pi).

Protocol:

Incubate the ABCG2-enriched membranes with the test compounds (TCBZ, TCBZSO,

TCBZSO₂) at 37°C.

Initiate the reaction by adding ATP.

Allow the reaction to proceed for a set time.

Stop the reaction.

Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay.

An increase or decrease in Pi release compared to the basal level indicates an interaction

between the compound and the ABCG2 ATPase activity.[1]

Transepithelial Transport Assay
This assay assesses the ability of a compound to inhibit the directional transport of a substrate

across a polarized cell monolayer.

Cell Lines:

MDCK-II cells (parental, murine Abcg2, human ABCG2) grown on permeable supports

(e.g., Transwell inserts) to form a tight monolayer.

Reagents:

ABCG2 substrates (e.g., nitrofurantoin, danofloxacin).

TCBZSO and TCBZSO₂ (e.g., 15 µM).

Protocol:
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Grow cells on permeable supports until a confluent, polarized monolayer is formed.

Add the ABCG2 substrate to either the apical (top) or basolateral (bottom) chamber.

Add the inhibitor (TCBZSO or TCBZSO₂) to both chambers.

Incubate for a set period (e.g., 4 hours).

Take samples from the opposite chamber at various time points.

Quantify the concentration of the substrate in the samples using a suitable method (e.g.,

HPLC).

Calculate the net transepithelial flux and the transport ratio (apical-to-basolateral vs.

basolateral-to-apical) to determine the extent of inhibition.[1]

Significance and Future Directions
The inhibition of ABCG2/BCRP by triclabendazole sulfoxide has several important

implications:

Overcoming Drug Resistance: TCBZSO could potentially be used as a chemosensitizer to

reverse ABCG2-mediated resistance to other anthelmintics in parasites. This could restore

the efficacy of drugs that are currently ineffective due to transporter-mediated efflux.[3]

Drug-Drug Interactions: The inhibitory action of TCBZSO on ABCG2 highlights the potential

for significant drug-drug interactions.[1] Co-administration of triclabendazole with other drugs

that are ABCG2 substrates could lead to altered pharmacokinetics, potentially causing

increased toxicity or modified efficacy.[4][6] This is a critical consideration in both veterinary

and human medicine.

Pharmacokinetic Modulation: The findings support the development of ABCG2 modulators to

intentionally alter the pharmacokinetic properties of therapeutic agents, for example, to

increase their oral bioavailability or penetration into sanctuary sites like the central nervous

system.[4]

Future research should focus on characterizing the specific ABCG2 transporters in key

parasites, such as Fasciola hepatica, and confirming that TCBZSO has a similar inhibitory
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effect on them. Furthermore, exploring the precise molecular interactions between TCBZSO

and the transporter's binding pocket could facilitate the design of more potent and specific

inhibitors to combat parasite drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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